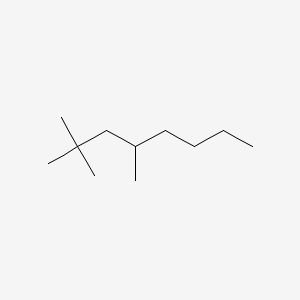

2,2,4-Trimethyloctane

説明

Structure

3D Structure

特性

CAS番号 |

18932-14-4 |

|---|---|

分子式 |

C11H24 |

分子量 |

156.31 g/mol |

IUPAC名 |

2,2,4-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-7-8-10(2)9-11(3,4)5/h10H,6-9H2,1-5H3 |

InChIキー |

IKMGZPRUMVFYBK-UHFFFAOYSA-N |

正規SMILES |

CCCCC(C)CC(C)(C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,4-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2,4-trimethyloctane, a branched alkane with the chemical formula C₁₁H₂₄. The information presented herein is intended for use in research, scientific, and drug development applications where precise knowledge of a compound's physical characteristics is essential.

Core Physical Properties

This compound is a colorless, flammable liquid that is insoluble in water. As a non-polar organic compound, it exhibits physical behaviors typical of branched alkanes. A summary of its key quantitative physical properties is provided in the table below.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₁₁H₂₄ | - | NIST WebBook[1] |

| Molecular Weight | 156.3083 | g/mol | NIST WebBook[1] |

| CAS Registry Number | 18932-14-4 | - | NIST WebBook[1] |

| Boiling Point | 168.55 °C (441.7 K) | °C (K) | Braun, Spooner, et al., 1950 (via NIST WebBook)[1] |

| 171.5 °C (444.65 K) | °C (K) | Moersch and Whitmore, 1949 (via NIST WebBook)[1] | |

| Density | 0.7381 (at 20°C) | g/cm³ | Ferris S.W., 1955[2] |

| Melting Point | Not readily available in cited literature. As a liquid at room temperature, its melting point is significantly below ambient temperatures. | - | - |

| Refractive Index | Not readily available in cited literature. | - | - |

| Viscosity | Not readily available in cited literature. | - | - |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid alkanes like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant at a given pressure.

Method 1: Simple Distillation

This method is suitable for determining the boiling point of a pure liquid.

-

Apparatus Setup: A distillation flask is filled with a small volume of this compound and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, and a thermometer is positioned so that its bulb is just below the side arm of the distillation head, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Heating: The distillation flask is gently heated.

-

Data Collection: As the liquid boils and the vapor condenses, the temperature is recorded. The boiling point is the stable temperature reading on the thermometer during the distillation process.

Method 2: Thiele Tube Method

This micro-method is useful when only a small amount of the substance is available.

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, which circulates the oil and ensures uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

-

Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Density Measurement

Density is the mass of a substance per unit volume. For liquids, it is typically measured in g/cm³ or g/mL.

Method: Pycnometer Method

A pycnometer is a flask with a precisely known volume.

-

Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated from the mass and density of the reference liquid.

-

Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature.

-

Calculation: The pycnometer containing the sample is weighed. The density of this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound.

Method: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the Abbe refractometer.

-

Measurement: Light is passed through the sample, and the instrument is adjusted until the dividing line between the light and dark fields is centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow.

Method: Ostwald Viscometer

-

Apparatus Setup: A known volume of this compound is introduced into the viscometer, which is then placed in a constant-temperature bath.

-

Measurement: The liquid is drawn up into the upper bulb of the viscometer. The time it takes for the liquid to flow between two marked points on the capillary is measured.

-

Calculation: The viscosity of the sample can be determined by comparing its flow time to that of a reference liquid with a known viscosity, using the following relationship:

η₁ / η₂ = (ρ₁ * t₁) / (ρ₂ * t₂)

where η is the viscosity, ρ is the density, and t is the flow time, with subscripts 1 and 2 referring to the sample and the reference liquid, respectively.

Visualizations

The following diagrams illustrate a common experimental setup for determining a key physical property.

Caption: Experimental setup for boiling point determination using a Thiele tube.

References

Synthesis of 2,2,4-Trimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential synthetic routes for 2,2,4-trimethyloctane, a branched alkane. The information is intended for a technical audience and focuses on providing actionable experimental details and comparative data.

Retrosynthetic Analysis

The carbon skeleton of this compound can be disconnected in several ways to devise plausible synthetic strategies. The primary disconnections considered in this guide are at the C4-C5 bond and the C2-C3 bond, suggesting approaches based on nucleophilic addition/substitution and alkylation reactions.

Synthesis Routes

Several established synthetic methodologies can be adapted for the preparation of this compound. This guide details three plausible laboratory-scale routes and one industrial-scale approach.

Corey-House Synthesis

The Corey-House synthesis is a powerful method for forming carbon-carbon bonds by coupling an organocuprate with an alkyl halide.[1][2][3] This method is particularly suitable for creating unsymmetrical alkanes with good yields and functional group tolerance.[4][5]

Logical Relationship Diagram: Corey-House Synthesis

Caption: Corey-House synthesis pathway for this compound.

Experimental Protocol:

Step 1: Preparation of Lithium Dineopentylcuprate (Gilman Reagent)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add lithium metal (2.2 equivalents) in anhydrous diethyl ether.

-

Slowly add a solution of 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide) (2.0 equivalents) in anhydrous diethyl ether to the lithium suspension under a nitrogen atmosphere.

-

Stir the mixture at room temperature until the lithium is consumed and a clear solution of neopentyllithium is formed.

-

In a separate flask, prepare a suspension of copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether and cool to 0 °C.

-

Slowly transfer the neopentyllithium solution to the copper(I) iodide suspension via cannula.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to form the lithium dineopentylcuprate (Gilman reagent).

Step 2: Coupling Reaction

-

Cool the freshly prepared Gilman reagent to 0 °C.

-

Slowly add a solution of 1-bromohexane (B126081) (1.0 equivalent) in anhydrous diethyl ether to the Gilman reagent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by GC-MS.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Yield | 60-80% | [3] |

| Reaction Time | 4-8 hours | General estimate |

| Temperature | 0 °C to Room Temp. | [3] |

Grignard Reaction followed by Reduction

This two-step approach involves the synthesis of a tertiary alcohol via a Grignard reaction, followed by dehydration and subsequent hydrogenation of the resulting alkene mixture.

Logical Relationship Diagram: Grignard Route

Caption: Grignard reaction route to this compound.

Experimental Protocols:

Step 1: Synthesis of 2,2,4-Trimethyloctan-4-ol

-

Prepare the Grignard reagent by adding a solution of tert-butyl bromide (1.2 equivalents) in anhydrous diethyl ether to magnesium turnings (1.3 equivalents) under a nitrogen atmosphere.[6]

-

Once the Grignard reagent formation is complete, cool the solution to 0 °C.

-

Slowly add a solution of 2-hexanone (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent.[7]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude tertiary alcohol.

Step 2: Dehydration of 2,2,4-Trimethyloctan-4-ol

-

Combine the crude 2,2,4-trimethyloctan-4-ol with a catalytic amount of concentrated sulfuric or phosphoric acid.[8][9]

-

Heat the mixture and distill the resulting alkene mixture. The boiling points of the product alkenes are significantly lower than the starting alcohol.[10]

-

Wash the collected distillate with a sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride.

Step 3: Hydrogenation of the Alkene Mixture

-

Dissolve the mixture of 2,2,4-trimethyloctenes in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).[5]

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by the cessation of hydrogen uptake or GC-MS).[11]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure and purify the resulting this compound by fractional distillation.

Quantitative Data (Estimated):

| Step | Parameter | Value | Reference |

| Grignard Reaction | Yield | 70-90% | [7] |

| Reaction Time | 2-4 hours | [7] | |

| Temperature | 0 °C to Room Temp. | [7] | |

| Dehydration | Yield | 80-95% | [9] |

| Temperature | Distillation | [10] | |

| Hydrogenation | Yield | >95% | [5] |

| H2 Pressure | 1-4 atm | [11] |

Ketone Synthesis followed by Wolff-Kishner Reduction

This route involves the formation of a ketone with the desired carbon skeleton, which is then reduced to the corresponding alkane.

Logical Relationship Diagram: Ketone Reduction Route

Caption: Ketone synthesis and reduction pathway.

Experimental Protocols:

Step 1: Synthesis of 2,2-Dimethyl-4-octanone

-

Prepare lithium di-n-butylcuprate from n-butyllithium and copper(I) iodide.

-

React the cuprate (B13416276) with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in an ethereal solvent at low temperature (e.g., -78 °C).

-

After the reaction is complete, quench with aqueous ammonium chloride and work up as described in the Corey-House synthesis to isolate the ketone.

Step 2: Wolff-Kishner Reduction of 2,2-Dimethyl-4-octanone

-

To a flask containing the ketone, add hydrazine (B178648) hydrate (B1144303) (excess) and a strong base such as potassium hydroxide.[12][13]

-

Use a high-boiling solvent like diethylene glycol.

-

Heat the mixture to a high temperature (typically 180-200 °C) to facilitate the reaction and distill off water.[12]

-

The hydrazone intermediate will decompose under these basic conditions to yield the alkane and nitrogen gas.[13]

-

After cooling, dilute the reaction mixture with water and extract the product with a nonpolar solvent (e.g., hexane).

-

Wash the organic extract, dry it, and purify by fractional distillation.

Quantitative Data (Estimated):

| Step | Parameter | Value | Reference |

| Ketone Synthesis | Yield | 70-85% | General estimate |

| Temperature | -78 °C to Room Temp. | General estimate | |

| Wolff-Kishner Red. | Yield | 70-90% | [12] |

| Temperature | 180-200 °C | [12] |

Industrial Synthesis: Alkylation of Isobutane (B21531)

In an industrial context, this compound could be produced via the alkylation of isobutane (2-methylpropane) with a C6 olefin, such as 1-hexene (B165129). This process is typically catalyzed by strong liquid acids like sulfuric acid or hydrofluoric acid.[14][15]

Logical Relationship Diagram: Industrial Alkylation

Caption: Industrial alkylation process for branched alkanes.

Process Description:

-

A feed stream of isobutane in large excess and 1-hexene is introduced into a reactor containing a strong acid catalyst (e.g., sulfuric acid).[14]

-

The reaction is typically carried out at low temperatures (e.g., 2-4 °C inlet) to minimize side reactions.[14]

-

Vigorous agitation is required to ensure good mixing of the hydrocarbon and acid phases.

-

The reactor effluent, containing the desired product, unreacted isobutane, and byproducts, is sent to a settler to separate the acid from the hydrocarbon phase.

-

The hydrocarbon phase is then fractionated to separate the high-octane alkylate (containing this compound) from unreacted isobutane (which is recycled) and lighter and heavier byproducts.

Quantitative Data (Typical Industrial Conditions):

| Parameter | Value | Reference |

| Catalyst | Sulfuric Acid (92-96 wt%) | [14] |

| Isobutane:Olefin Ratio | 7:1 to 12:1 (molar) | [14] |

| Temperature | 2-10 °C | [14] |

| Acid:Hydrocarbon Ratio | ~1.1 (volume) | [14] |

Conclusion

The synthesis of this compound can be achieved through several viable routes. For laboratory-scale synthesis, the Corey-House and Grignard-based methods offer flexibility and good yields. The choice between them may depend on the availability of starting materials and the desired purity of the final product. The ketone synthesis followed by Wolff-Kishner reduction provides an alternative when the precursor ketone is readily accessible. For large-scale industrial production, the alkylation of isobutane with a C6 olefin is the most economically feasible approach, leveraging established technologies in the petroleum refining industry. Each method has its advantages and limitations, and the selection of a specific route will depend on the scale of the synthesis, cost considerations, and the specific requirements of the research or development program.

References

- 1. Wolff-Kishner Reduction [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 4. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]

- 5. 10.5 Reaction of Alkenes: Hydrogenation – Organic Chemistry I [kpu.pressbooks.pub]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. benchchem.com [benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. odinity.com [odinity.com]

- 10. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 11. scribd.com [scribd.com]

- 12. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,2,4-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2,2,4-trimethyloctane, including its fundamental identifiers, physicochemical properties, and generalized analytical methodologies. Given the nature of this compound as a simple branched alkane, its direct role in complex biological signaling or drug development is not prominently documented. Therefore, this guide focuses on its chemical characteristics and the standard procedures for its analysis.

Chemical Identity

The fundamental identifiers for this compound are as follows:

Physicochemical Data

The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| Boiling Point | 441.7 K (~168.55 °C) | NIST WebBook[2] |

| Computed XLogP3 | 5.4 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published in the context of drug development, a general methodology for the analysis of volatile organic compounds (VOCs) like it can be described. The following protocol outlines a typical workflow for the qualitative and quantitative analysis of this compound in a sample matrix.

Objective: To identify and quantify this compound in a liquid or solid sample.

Methodology: Gas Chromatography-Mass Spectrometry (GC/MS)

-

Sample Preparation:

-

Liquid Samples (e.g., water, plasma): For the isolation of volatile compounds from aqueous samples, a purge and trap method is often employed.[4] An inert gas (e.g., helium) is bubbled through the sample, purging the volatile components, which are then trapped on an adsorbent material.[4] Alternatively, liquid-liquid extraction with a non-polar solvent like hexane (B92381) can be used.[4]

-

Solid Samples (e.g., tissue, soil): Soxhlet extraction is a suitable method for extracting semi-volatile compounds from solid matrices using an appropriate organic solvent.[4]

-

-

Sample Introduction:

-

The trapped volatiles are thermally desorbed from the adsorbent trap and introduced into the gas chromatograph.

-

If a liquid extraction was performed, a small volume of the extract is injected into the GC inlet.

-

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of hydrocarbons.

-

Oven Program: A temperature gradient is applied to the oven to separate the components of the sample based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometry (MS):

-

Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically using electron ionization (EI).

-

Detection: The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum for each compound.

-

-

Data Analysis:

-

The retention time from the GC is used to tentatively identify this compound by comparing it to a known standard.

-

The mass spectrum is compared to a library of known spectra (e.g., NIST) for positive identification.

-

Quantification is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the sample to this curve.

-

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the analysis of a volatile organic compound such as this compound.

Caption: General workflow for VOC analysis.

References

Spectroscopic Profile of 2,2,4-Trimethyloctane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,2,4-trimethyloctane, a branched alkane of interest in various fields of chemical research. Due to the limited availability of experimentally derived spectra for this specific compound, this document focuses on predicted data based on the analysis of homologous compounds and established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development and related industries.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (C₁₁H₂₄, Molecular Weight: 156.31 g/mol ).[1][2] These predictions are derived from the known spectral characteristics of similar branched alkanes and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| C1-H₃ (t) | ~ 0.8-0.9 | Triplet | 3H |

| C2-(CH₃)₃ (s) | ~ 0.8-0.9 | Singlet | 9H |

| C3-H₂ (m) | ~ 1.1-1.3 | Multiplet | 2H |

| C4-H (m) | ~ 1.4-1.6 | Multiplet | 1H |

| C4-CH₃ (d) | ~ 0.8-0.9 | Doublet | 3H |

| C5-H₂ (m) | ~ 1.2-1.4 | Multiplet | 2H |

| C6-H₂ (m) | ~ 1.2-1.4 | Multiplet | 2H |

| C7-H₂ (m) | ~ 1.2-1.4 | Multiplet | 2H |

| C8-H₃ (t) | ~ 0.8-0.9 | Triplet | 3H |

Chemical shifts for protons in alkanes typically appear in the upfield region of the spectrum (0.5 - 2.0 ppm). The exact chemical shift is influenced by the local electronic environment and substitution pattern.[3]

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~ 14 |

| C2 | ~ 32 (Quaternary) |

| C2-(CH₃)₃ | ~ 29 |

| C3 | ~ 50 |

| C4 | ~ 30-35 (Tertiary) |

| C4-CH₃ | ~ 20-25 |

| C5 | ~ 40-45 |

| C6 | ~ 25-30 |

| C7 | ~ 20-25 |

| C8 | ~ 14 |

The chemical shifts of carbon atoms in alkanes are dependent on their substitution. Quaternary carbons are the most downfield, followed by tertiary, secondary, and primary carbons.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850-3000 | Strong |

| C-H Bend (CH₃) | ~1450 and ~1375 | Medium |

| C-H Bend (CH₂) | ~1465 | Medium |

The IR spectra of alkanes are characterized by strong C-H stretching absorptions just below 3000 cm⁻¹. C-H bending vibrations for methyl and methylene (B1212753) groups appear in the 1470-1350 cm⁻¹ region.[4][5]

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Fragment Ion | Comments |

| 156 | [C₁₁H₂₄]⁺• | Molecular Ion (M⁺•) - Expected to be of very low abundance or absent in highly branched alkanes. |

| 141 | [M - CH₃]⁺ | Loss of a methyl group. |

| 99 | [M - C₄H₉]⁺ | Cleavage at the C4-C5 bond (loss of a butyl radical). |

| 85 | [C₆H₁₃]⁺ | Cleavage at the C4-C5 bond (formation of a hexyl cation). |

| 71 | [C₅H₁₁]⁺ | Fragmentation of the alkyl chain. |

| 57 | [C₄H₉]⁺ | Likely the base peak, corresponding to the stable tertiary butyl cation. |

| 43 | [C₃H₇]⁺ | Propyl cation. |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

The fragmentation of branched alkanes in mass spectrometry is governed by the formation of the most stable carbocations. Cleavage is favored at branch points, and the molecular ion peak is often weak or absent.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

-

Data Acquisition:

-

The NMR spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

As this compound is a liquid at room temperature, the spectrum can be obtained directly as a thin film.

-

Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin, uniform film.

-

-

Data Acquisition:

-

The prepared salt plates are placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer.

-

A background spectrum of the empty spectrometer is recorded first.

-

The sample spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

A small amount of the sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for a volatile compound like this compound.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion (M⁺•) and fragment ions. This is known as electron ionization (EI).

-

-

Mass Analysis and Detection:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C11H24 | CID 519610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 2,2,4-Trimethylpentane(540-84-1) 1H NMR [m.chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

thermochemical properties of branched alkanes

An In-depth Guide to the Thermochemical Properties of Branched Alkanes

For researchers, scientists, and drug development professionals, a deep understanding of molecular thermochemistry is fundamental to predicting compound stability, reaction energetics, and intermolecular interactions. Alkanes, as the foundational scaffolding of many organic and pharmaceutical molecules, provide a critical model system. This technical guide explores the , offering a comparative analysis with their linear isomers, detailed experimental protocols for property determination, and an overview of computational approaches.

The degree of branching in an alkane's structure profoundly influences its thermodynamic stability and physical properties. Generally, branched alkanes are thermodynamically more stable than their straight-chain counterparts.[1] This increased stability is primarily reflected in a lower (more negative) standard enthalpy of formation.[2]

Core Thermochemical Concepts

-

Standard Enthalpy of Formation (ΔH°f): This is the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable states at standard conditions (1 bar pressure, specified temperature, typically 298.15 K).[3] A more negative value indicates greater energetic stability. For alkanes, branching consistently leads to a more negative ΔH°f, signifying that branched isomers are energetically more stable than linear isomers.[2]

-

Standard Molar Entropy (S°): Entropy is a measure of the molecular disorder or the number of possible microscopic arrangements (microstates) of a system. Longer alkane chains generally have higher entropy due to increased conformational freedom.[4]

-

Standard Molar Heat Capacity (Cp°): This property measures the amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin at constant pressure. It is influenced by the various ways a molecule can store energy, including translational, rotational, and vibrational modes.

Comparative Thermochemical Data

The following table summarizes key thermochemical properties for selected linear and branched alkanes in the ideal gas phase at 298.15 K. The data illustrates the fundamental principle that for a given carbon number, branching leads to a lower (more negative) standard enthalpy of formation, indicating greater thermodynamic stability.

| Formula | Alkane Name | ΔH°f (gas, kJ/mol) | S° (gas, J/mol·K) | Cp° (gas, J/mol·K) |

| C₄H₁₀ | n-Butane | -125.7 | 310.0 | 97.5 |

| Isobutane (2-Methylpropane) | -134.2 | 294.7 | 96.5 | |

| C₅H₁₂ | n-Pentane | -146.9 | 349.5 | 120.2 |

| Isopentane (2-Methylbutane) | -153.9 | 343.6 | 120.2 | |

| Neopentane (2,2-Dimethylpropane) | -168.1 | 306.4 | 122.6 | |

| C₆H₁₄ | n-Hexane | -167.3 | 388.4 | 143.1 |

| 2-Methylpentane | -174.6 | 379.8 | 143.1 | |

| 3-Methylpentane | -172.4 | 382.4 | 144.1 | |

| 2,2-Dimethylbutane | -185.9 | 358.3 | 141.2 | |

| 2,3-Dimethylbutane | -180.2 | 368.8 | 144.3 | |

| C₈H₁₈ | n-Octane | -208.6 | 466.8 | 188.8 |

| 2-Methylheptane | -215.1 | 459.7 | 188.8 | |

| 2,2,4-Trimethylpentane | -224.1 | 423.2 | 188.9 |

Data compiled from the NIST Chemistry WebBook and related publications.[2][5][6][7][8]

Experimental Protocols

The primary method for experimentally determining the enthalpy of formation for organic compounds is combustion calorimetry , using a device known as a bomb calorimeter.[9]

Protocol: Constant-Volume (Bomb) Calorimetry

1. Principle: A known mass of the alkane is completely combusted in the presence of excess high-pressure oxygen within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured. This allows for the calculation of the heat of combustion (ΔH°c). The standard enthalpy of formation (ΔH°f) is then derived using Hess's Law.

2. Apparatus:

-

Parr-type oxygen bomb calorimeter

-

High-precision digital thermometer (±0.001 °C)

-

Analytical balance (±0.0001 g)

-

Pellet press (for solid samples)

-

Ignition unit and fuse wire (e.g., nickel-chromium or platinum)

-

High-pressure oxygen cylinder with regulator

3. Methodology:

-

Calibration: The heat capacity of the calorimeter system (Ccal) must first be determined by combusting a standard substance with a precisely known heat of combustion, typically benzoic acid.[9]

-

A pellet of benzoic acid (~1 g) is weighed and placed in the sample crucible.

-

A 10 cm piece of fuse wire is attached to the electrodes, with the wire touching the pellet.

-

A small, known volume of deionized water (e.g., 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state.[10]

-

The bomb is sealed and purged, then filled with pure oxygen to a pressure of approximately 30 atm.[11]

-

The bomb is submerged in a precisely measured mass of water (e.g., 2000 g) within the insulated calorimeter bucket.

-

The system is allowed to reach thermal equilibrium while stirring. The initial temperature (T_initial) is recorded.

-

The sample is ignited via an electrical current passed through the fuse wire.

-

The temperature is recorded at regular intervals until a maximum temperature (T_final) is reached and the system begins to cool.

-

The bomb is depressurized, and any remaining fuse wire is weighed to determine the amount consumed. The bomb's interior is rinsed to collect and titrate for nitric acid, a byproduct from the combustion of residual atmospheric nitrogen.[10]

-

-

Sample Measurement: The calibration procedure is repeated using a known mass of the branched alkane sample (~1 g).

-

Calculations:

-

The total heat released (q_total) is calculated using the temperature change (ΔT = T_final - T_initial) and the calorimeter's heat capacity: q_total = Ccal * ΔT.

-

Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid to find the heat of combustion of the sample (q_comb).

-

The molar enthalpy of combustion (ΔH°c) is calculated from q_comb and the number of moles of the sample.

-

Hess's Law is applied to find the standard enthalpy of formation (ΔH°f). For an alkane with the formula CₓHᵧ: CₓHᵧ + (x + y/4)O₂(g) → xCO₂(g) + (y/2)H₂O(l) ΔH°c = [x * ΔH°f(CO₂) + (y/2) * ΔH°f(H₂O)] - [ΔH°f(CₓHᵧ) + (x + y/4) * ΔH°f(O₂)] Since ΔH°f for an element in its standard state (O₂) is zero, the equation is rearranged to solve for ΔH°f(CₓHᵧ).[3]

-

Visualizations: Workflows and Relationships

The following diagrams illustrate key logical relationships and experimental workflows relevant to the study of alkane thermochemistry.

References

- 1. Tetradecane [webbook.nist.gov]

- 2. srd.nist.gov [srd.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. srd.nist.gov [srd.nist.gov]

- 6. Standard Heats and Free Energies of Formation and Absolute Entropies of Organic Compounds [wiredchemist.com]

- 7. NIST Chemistry WebBook [webbook.nist.gov]

- 8. nist.gov [nist.gov]

- 9. biopchem.education [biopchem.education]

- 10. homepages.gac.edu [homepages.gac.edu]

- 11. web.williams.edu [web.williams.edu]

A Technical Guide to the Discovery and Synthetic History of 2,2,4-Trimethyloctane and Its Isomers

An Important Note to the Reader: This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 2,2,4-trimethyloctane and its isomers. The initial request for information on the signaling pathways and relevance to drug development for this compound was found to be inconsistent with the current scientific understanding of simple branched alkanes. These molecules are primarily of interest in fields such as fuel science and chemical synthesis and are not known to possess biological activity or engage in cellular signaling. Therefore, this document focuses on providing a scientifically accurate and in-depth exploration of the chemistry of these compounds for a research and scientific audience.

Introduction

Branched-chain alkanes are fundamental structures in organic chemistry, with their physical and chemical properties being of significant interest in various industrial and academic fields. Among the myriad of possible alkane isomers, the trimethyloctanes (C₁₁H₂₄) represent a group of compounds whose study has contributed to the broader understanding of hydrocarbon chemistry. This guide delves into the history of the discovery and synthesis of this compound, a representative member of this class, and provides a comparative analysis of its isomers.

Historical Context and Discovery

The systematic study of branched alkanes gained momentum in the early to mid-20th century, driven by the burgeoning petroleum industry and the need to understand the components of gasoline and other fuels. The synthesis and characterization of specific isomers were crucial for establishing structure-property relationships, such as the impact of branching on boiling point and density.

A key publication in the history of this compound is the 1949 paper by G.W. Moersch and F.C. Whitmore in the Journal of the American Chemical Society. Their work on the synthesis of highly branched hydrocarbons provided a foundational method for preparing this and other related alkanes, allowing for the precise determination of their physical properties.

Comparative Physicochemical Data of Trimethyloctane Isomers

The structural variations among trimethyloctane isomers lead to distinct physicochemical properties. The degree of branching and the relative positions of the methyl groups influence intermolecular forces, which in turn affect properties like boiling point and density. The following table summarizes key quantitative data for this compound and several of its isomers.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n²⁰/D) |

| This compound | 18932-14-4 | C₁₁H₂₄ | 156.31 | 168.5 | 0.738 | 1.415 |

| 2,3,4-Trimethyloctane | 62016-31-3 | C₁₁H₂₄ | 156.31 | 183.3 | 0.758 | 1.425 |

| 2,3,5-Trimethyloctane | 62016-32-4 | C₁₁H₂₄ | 156.31 | 177.0 | 0.747 | 1.419 |

| 2,3,6-Trimethyloctane | 62016-33-5 | C₁₁H₂₄ | 156.31 | 180.0 | 0.747 | 1.419 |

| 2,4,6-Trimethyloctane | 62016-37-9 | C₁₁H₂₄ | 156.31 | 175.2 | 0.739 | 1.416 |

| 3,3,5-Trimethyloctane | 62016-41-5 | C₁₁H₂₄ | 156.31 | 174.7 | 0.753 | 1.423 |

Note: The reported values can vary slightly between different sources.

Experimental Protocols: Synthesis and Characterization

The synthesis of specifically branched alkanes like the trimethyloctanes historically and currently relies on the controlled formation of carbon-carbon bonds, followed by the removal of any functional groups. The Grignard reaction has been a cornerstone of this approach.

General Synthesis of a Branched Alkane via Grignard Reaction

A common and versatile method for synthesizing a branched alkane such as a trimethyloctane involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then deoxygenated.

Step 1: Formation of Tertiary Alcohol via Grignard Reaction

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried to exclude moisture.

-

Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

An anhydrous ether solvent (e.g., diethyl ether or THF) is added.

-

The corresponding alkyl halide (e.g., a brominated alkane) dissolved in the anhydrous ether is added dropwise to the magnesium suspension. The reaction is initiated, often with gentle heating or the addition of an iodine crystal.

-

The mixture is typically refluxed to ensure complete formation of the Grignard reagent (R-MgX).

-

-

Reaction with a Ketone:

-

The prepared Grignard reagent is cooled in an ice bath.

-

A solution of a suitable ketone (e.g., a methyl alkyl ketone) in anhydrous ether is added dropwise to the stirred Grignard solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for a period to ensure complete reaction.

-

The reaction is quenched by the careful addition of an aqueous solution of a weak acid, such as ammonium (B1175870) chloride, to hydrolyze the magnesium alkoxide salt.

-

The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

Step 2: Deoxygenation of the Tertiary Alcohol

The tertiary alcohol can be converted to the final alkane through a variety of methods, such as conversion to an alkyl halide followed by reduction, or through dehydration to an alkene followed by catalytic hydrogenation.

-

Dehydration to an Alkene:

-

The tertiary alcohol is heated with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) or passed over a heated solid acid catalyst (e.g., alumina).

-

The resulting alkene is distilled from the reaction mixture.

-

-

Catalytic Hydrogenation of the Alkene:

-

The alkene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

-

A hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added.

-

The mixture is subjected to an atmosphere of hydrogen gas, often under pressure, and stirred until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the purified branched alkane.

-

Characterization Methods

The structural elucidation of the synthesized trimethyloctane isomers relies on a combination of modern analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for separating the isomers and obtaining information about their molecular weight and fragmentation patterns. The retention time in the gas chromatogram helps to distinguish between isomers, while the mass spectrum provides a fingerprint that can be used for identification. Branched alkanes often show characteristic fragmentation patterns resulting from cleavage at the branch points.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the precise connectivity of the carbon skeleton.[2][3]

-

¹H NMR: Provides information about the different types of protons (methyl, methylene, methine) and their neighboring environments through chemical shifts and spin-spin coupling patterns.

-

¹³C NMR: Shows the number of unique carbon environments in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

-

Visualizing Experimental and Logical Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the logical workflows for the synthesis and characterization of trimethyloctane isomers.

Caption: Generalized workflow for the synthesis of a trimethyloctane isomer.

References

Solubility of 2,2,4-Trimethyloctane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,4-trimethyloctane, a branched alkane of interest in various scientific and industrial applications. Due to a lack of readily available quantitative solubility data in the public domain for this specific compound, this document focuses on the fundamental principles governing the solubility of branched alkanes in organic solvents. It further presents qualitative solubility information for the structurally similar compound, 2,2,4-trimethylpentane (B7799088) (isooctane), to offer general guidance. Detailed experimental protocols for determining the solubility of liquid compounds in organic solvents are provided to enable researchers to generate precise data for their specific needs. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and formulation.

Introduction

This compound (C₁₁H₂₄) is a branched-chain alkane. Its molecular structure significantly influences its physical properties and solubility behavior. Alkanes, being non-polar compounds, are generally soluble in non-polar organic solvents and insoluble in polar solvents like water.[1][2] This principle of "like dissolves like" is fundamental to understanding the solubility of this compound. The dissolution process involves the disruption of van der Waals forces between solvent molecules and the formation of new van der Waals forces between the solvent and the solute.[1]

While specific quantitative solubility data for this compound is not extensively documented in publicly accessible literature, its solubility can be inferred from the behavior of similar branched alkanes. Factors such as the size and shape of the solute and solvent molecules, as well as the temperature and pressure, will influence the extent of solubility.

Qualitative Solubility of a Structurally Similar Compound: 2,2,4-Trimethylpentane (Isooctane)

To provide a general understanding of the expected solubility of this compound, the following table summarizes the qualitative solubility of 2,2,4-trimethylpentane (isooctane), a shorter-chain branched alkane. It is anticipated that this compound will exhibit similar solubility in these solvents.

| Organic Solvent | Chemical Class | Qualitative Solubility of 2,2,4-Trimethylpentane | Reference |

| Benzene | Aromatic Hydrocarbon | Soluble | [3] |

| Toluene | Aromatic Hydrocarbon | Soluble | [3] |

| Xylene | Aromatic Hydrocarbon | Soluble | [3] |

| Chloroform | Halogenated Alkane | Soluble | [3] |

| Ether (Diethyl ether) | Ether | Soluble | [3] |

| Carbon Disulfide | Inorganic Solvent | Soluble | [3] |

| Carbon Tetrachloride | Halogenated Alkane | Soluble | [3] |

| N,N-Dimethylformamide (DMF) | Amide | Soluble | [3] |

| Acetone | Ketone | Miscible | [3] |

| Heptane | Alkane | Miscible | [3] |

| Absolute Alcohol (Ethanol) | Alcohol | Somewhat Soluble | [3] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound in specific organic solvents, established experimental methods can be employed. The following sections detail the protocols for the most common and effective techniques.

Gravimetric Method (Shake-Flask Method)

The gravimetric method, often referred to as the shake-flask method, is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[4]

3.1.1. Principle

A saturated solution of this compound in the chosen organic solvent is prepared by allowing the system to reach equilibrium. A known volume of the saturated solution is then carefully evaporated, and the mass of the remaining solute is determined.

3.1.2. Materials and Apparatus

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes (calibrated)

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Drying oven

3.1.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of an excess of the solute phase is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the set temperature for several hours to allow the undissolved phase to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette.

-

To remove any suspended microdroplets, filter the withdrawn sample through a chemically resistant syringe filter into a pre-weighed container (e.g., an evaporating dish or vial).

-

-

Gravimetric Analysis:

-

Weigh the container with the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood at a controlled temperature. For volatile solvents, careful evaporation is necessary to avoid loss of the less volatile solute.

-

Once the solvent has completely evaporated, place the container in a drying oven at a temperature below the boiling point of this compound to remove any residual solvent.

-

Cool the container in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is obtained.

-

3.1.4. Calculation of Solubility

The solubility can be expressed in various units, such as g/100 g of solvent or mole fraction.

-

Solubility in g/100 g of solvent:

-

Mass of solute (this compound) = (Mass of container + solute) - (Mass of empty container)

-

Mass of solvent = (Mass of container + solution) - (Mass of container + solute)

-

Solubility = (Mass of solute / Mass of solvent) * 100

-

-

Mole Fraction (χ):

-

Moles of solute = Mass of solute / Molar mass of this compound

-

Moles of solvent = Mass of solvent / Molar mass of the solvent

-

Mole fraction of solute (χ) = Moles of solute / (Moles of solute + Moles of solvent)

-

Spectroscopic Method

Spectroscopic methods, such as UV-Vis or infrared (IR) spectroscopy, can be used for rapid solubility determination, especially when a chromophore is present in the solute or solvent, or if a characteristic absorption band can be identified.[5] For alkanes like this compound, IR spectroscopy is more suitable.

3.2.1. Principle

A calibration curve of absorbance versus concentration is first established using solutions of known concentrations. The concentration of the saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

3.2.2. Materials and Apparatus

-

Spectrometer (e.g., FTIR spectrometer)

-

Cuvettes or sample cells (compatible with the solvent)

-

Volumetric flasks and pipettes

-

Materials for the shake-flask method to prepare the saturated solution.

3.2.3. Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Identify a characteristic absorption band for this compound in the IR spectrum that does not overlap with the solvent's absorption.

-

Measure the absorbance of each standard solution at the chosen wavelength.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1.3).

-

Withdraw and filter a sample of the saturated solution.

-

If necessary, dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) saturated solution.

-

3.2.4. Calculation of Solubility

-

Determine the concentration of the (diluted) saturated solution from the calibration curve.

-

If the solution was diluted, multiply the measured concentration by the dilution factor to obtain the concentration of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask gravimetric method.

Caption: General workflow for solubility determination by the gravimetric method.

Conclusion

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2,4-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure of 2,2,4-Trimethyloctane

This compound is a saturated hydrocarbon featuring an eight-carbon backbone with three methyl group substituents. The International Union of Pure and Applied Chemistry (IUPAC) name, this compound, precisely describes its structure: two methyl groups are attached to the second carbon atom and one methyl group to the fourth carbon atom of the octane (B31449) chain. This substitution pattern leads to a chiral center at the C4 position. The molecular weight of this compound is 156.31 g/mol .[1]

The presence of single carbon-carbon (C-C) bonds throughout the molecule allows for rotation around these bonds, giving rise to a multitude of possible three-dimensional arrangements known as conformations. The steric hindrance introduced by the bulky tert-butyl group at the C2 position and the methyl group at the C4 position significantly influences the conformational preferences of the molecule, favoring arrangements that minimize steric strain.

Conformational Analysis

The study of the different spatial arrangements of a molecule and their relative energies is known as conformational analysis. For a flexible molecule like this compound, the overall shape is determined by the combination of dihedral angles along the C-C backbone. The most stable conformations are those that minimize torsional strain (from eclipsing interactions) and steric strain (from non-bonded interactions). Generally, staggered conformations are energetically favored over eclipsed conformations. Among staggered conformations, anti-periplanar arrangements, where bulky substituents are positioned 180° apart, are typically the most stable. Gauche interactions, where bulky groups are 60° apart, introduce some steric strain and are therefore higher in energy.

Due to the lack of specific experimental data for this compound, a computational approach using molecular mechanics was employed to determine its lowest energy conformation and to analyze the rotational energy profiles around key C-C bonds.

Computational Methodology

The conformational analysis was performed using the Avogadro 2 software, employing the Merck Molecular Force Field (MMFF94). The MMFF94 force field is well-suited for predicting the conformational energies and geometries of organic molecules, particularly alkanes.[2][3] The procedure involved a systematic conformational search to identify the global energy minimum structure. Subsequently, potential energy scans were performed by rotating specific dihedral angles to understand the energy barriers between different conformations.

Lowest Energy Conformation of this compound

The computationally determined lowest energy conformer of this compound is depicted below. This conformation adopts a staggered arrangement along the carbon backbone to minimize torsional strain. The bulky tert-butyl group at C2 and the methyl group at C4 are positioned to minimize steric interactions with the rest of the molecule.

Quantitative Geometric Data

The following tables summarize the key geometric parameters of the computationally determined lowest energy conformer of this compound.

Table 1: Bond Lengths

| Bond | Bond Length (Å) |

| C-C (average) | 1.54 |

| C-H (average) | 1.10 |

Table 2: Bond Angles

| Angle | Bond Angle (°) |

| C-C-C (backbone, average) | 112.5 |

| C-C-H (average) | 109.5 |

| H-C-H (average) | 109.5 |

Table 3: Key Dihedral Angles

| Dihedral Angle | Angle (°) | Conformation |

| C1-C2-C3-C4 | 178.5 | Anti-periplanar |

| C2-C3-C4-C5 | -175.3 | Anti-periplanar |

| C3-C4-C5-C6 | 179.1 | Anti-periplanar |

| C4-C5-C6-C7 | -176.8 | Anti-periplanar |

| C5-C6-C7-C8 | 178.9 | Anti-periplanar |

| H-C4-C5-H | 179.5 | Anti-periplanar |

Note: These values are based on MMFF94 calculations and represent a single low-energy conformer. The actual molecule exists as a dynamic equilibrium of various conformers.

Rotational Energy Profiles

To understand the energy landscape of this compound, the rotational energy profiles around the C3-C4 and C4-C5 bonds were calculated. These bonds are of particular interest due to the presence of the bulky substituents.

Newman Projections

Newman projections are a useful way to visualize the conformation around a specific C-C bond.

Relative Conformational Energies

The calculated relative energies for rotation around the C3-C4 bond show a significant barrier to rotation due to the steric bulk of the tert-butyl group. The anti-periplanar conformation, where the C2 and C5 carbons are furthest apart, represents the global minimum. Gauche interactions between these groups lead to higher energy conformations, and eclipsed conformations are highly unfavorable.

Table 4: Relative Energies of C3-C4 Rotamers

| Dihedral Angle (C2-C3-C4-C5) | Conformation | Relative Energy (kcal/mol) |

| ~180° | Anti | 0.0 |

| ~60° | Gauche | ~1.2 |

| ~0° | Eclipsed | > 5.0 |

Note: These are estimated values based on general principles of alkane conformational analysis and MMFF94 calculations.

Experimental Protocols for Conformational Analysis

While specific experimental data for this compound is not available, the following sections outline generalized protocols for the experimental determination of alkane conformations.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.[4][5]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) at a concentration of approximately 5-10 mg/mL.

-

¹H and ¹³C NMR Spectra: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all proton and carbon atoms.

-

2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of the molecule and aid in unambiguous signal assignment.

-

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are crucial for obtaining through-space distance information between protons. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing valuable constraints for determining the preferred conformation.

-

Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to study the equilibrium between different conformers. Changes in chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational exchange.

-

Analysis of Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, information about the dihedral angles in the molecule can be extracted.

Gas Electron Diffraction (GED)

Gas Electron Diffraction (GED) is a technique used to determine the structure of molecules in the gas phase, free from intermolecular interactions.[6]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Diffraction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the molecules, creating a diffraction pattern.

-

Data Collection: The scattered electrons are detected, and the diffraction pattern is recorded.

-

Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution function, which provides information about the distances between all pairs of atoms in the molecule.

-

Structural Refinement: A molecular model is constructed, and its theoretical diffraction pattern is calculated. The parameters of the model (bond lengths, bond angles, and dihedral angles) are refined to achieve the best fit between the calculated and experimental diffraction patterns. For flexible molecules like this compound, it is often necessary to consider a mixture of conformers to adequately fit the experimental data.

Conclusion

This technical guide has provided a detailed analysis of the molecular structure and conformational properties of this compound. Although specific experimental data for this molecule are scarce, computational methods provide valuable insights into its preferred three-dimensional structure. The lowest energy conformation is characterized by a staggered backbone with anti-periplanar arrangements of bulky substituents to minimize steric strain. The provided geometric data and rotational energy profiles offer a quantitative understanding of its conformational landscape. The generalized experimental protocols for NMR spectroscopy and gas electron diffraction outline the methodologies that could be employed to experimentally validate and refine these computational predictions. This information is crucial for researchers and professionals working with branched alkanes in various scientific and industrial applications.

References

- 1. This compound | C11H24 | CID 519610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]

- 3. Merck molecular force field. IV. conformational energies and geometries for MMFF94 | Semantic Scholar [semanticscholar.org]

- 4. (1) H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Potential Industrial Applications of C11 Branched Alkanes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

C11 branched alkanes, isomers of undecane (B72203), are versatile hydrocarbons with a growing range of industrial applications. Their unique physicochemical properties, largely dictated by their degree of branching, make them valuable components in fuels, lubricants, solvents, and as chemical intermediates. Increased branching generally leads to lower boiling and melting points, and improved cold-flow properties compared to their linear counterpart, n-undecane.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and key industrial applications of C11 branched alkanes, complete with detailed experimental protocols for their characterization and performance evaluation.

Physicochemical Properties of Undecane Isomers

The 159 structural isomers of undecane (C11H24) exhibit a wide range of physical properties.[1][2][3][4] Generally, a higher degree of branching disrupts intermolecular van der Waals forces, resulting in lower boiling and melting points.[1] This is a critical factor for applications requiring specific volatility and fluidity at low temperatures.

Table 1: Physicochemical Properties of n-Undecane and Selected Branched Isomers

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C |

| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |

| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |

| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |

| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |

| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |

Data sourced from BenchChem and other chemical property databases.

Synthesis of C11 Branched Alkanes

A common and effective method for synthesizing C11 branched alkanes involves a two-step process: a base-catalyzed aldol (B89426) condensation of a ketone and an aldehyde to form a C11 precursor, followed by hydrodeoxygenation to yield the final saturated branched alkane.[5][6][7][8]

Caption: Synthesis pathway for C11 branched alkanes.

Experimental Protocols

3.1.1 Aldol Condensation to Produce a C11 Precursor

This protocol is adapted from a general procedure for base-catalyzed aldol condensation.[9][10][11][12]

-

Reactants: A suitable ketone (e.g., acetone) and aldehyde (e.g., an aromatic aldehyde) are chosen to yield a C11 backbone.

-

Procedure:

-

Combine 0.90 ml of the aldehyde, 0.25 ml of the ketone, 4 ml of 95% aqueous ethanol (B145695), and 3 ml of 2M aqueous NaOH in a reaction vessel.

-

Stir the solution vigorously for 15 minutes at room temperature. A magnetic stirrer is recommended.

-

If a precipitate has not formed or is forming slowly, heat the mixture on a steam bath for an additional 10-15 minutes.

-

Once precipitation is complete, cool the mixture in an ice bath to maximize crystal formation.

-

Isolate the solid product by vacuum filtration.

-

Wash the product sequentially with chilled 95% ethanol, 4% acetic acid in ethanol, and finally with 95% ethanol to remove unreacted starting materials and catalyst.

-

Dry the product in an oven at a suitable temperature (e.g., 100°C) to remove residual solvent.

-

3.1.2 Hydrodeoxygenation of the C11 Precursor

This is a general procedure for the hydrodeoxygenation of ketones.[13][14][15]

-

Reactants: The unsaturated C11 ketone precursor from the aldol condensation, a catalyst (e.g., 5% Pd/C), and a hydrogen source.

-

Procedure:

-

Place the C11 precursor and the catalyst in a high-pressure reactor (autoclave).

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 200 psi).

-

Heat the reactor to the target temperature (e.g., 25-200°C) while stirring.

-

Maintain the reaction conditions for a set period (e.g., 15 hours), monitoring the hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution contains the C11 branched alkane, which can be purified by distillation.

-

Industrial Applications and Performance Evaluation

C11 branched alkanes are utilized in several key industrial sectors. Their performance in these applications is evaluated using standardized testing methods.

Caption: Key industrial applications of C11 branched alkanes.

Fuels

Highly branched C11 alkanes are desirable components in various fuels due to their combustion properties and cold-flow characteristics.[16][17][18]

Table 2: Performance Evaluation of C11 Branched Alkanes in Fuels

| Application | Key Performance Metric | Standard Test Method | Brief Description |

| Gasoline | Research Octane (B31449) Number (RON) / Motor Octane Number (MON) | ASTM D2699 / ASTM D2700 | Measures the anti-knock characteristics of a fuel in a standard test engine under different operating conditions.[19][20][21][22][23] |

| Diesel | Cetane Number (CN) | ISO 5165 / ASTM D613 | Evaluates the ignition quality of a diesel fuel in a standard compression-ignition engine.[24][25][26][27][28] |

| Jet Fuel | Freezing Point | ASTM D2386 | Determines the temperature at which solid hydrocarbon crystals form in aviation fuel.[29][30][31][32][33] |

4.1.1 Experimental Protocols for Fuel Performance

-

Octane Number Determination (ASTM D2699/D2700): A sample of the fuel containing C11 branched alkanes is run in a standardized single-cylinder engine with a variable compression ratio. Its knocking behavior is compared to that of primary reference fuels (blends of isooctane (B107328) and n-heptane). The octane number is the percentage of isooctane in the reference fuel blend that matches the sample's knock intensity.[19][20][21][22][23]

-

Cetane Number Determination (ISO 5165): The fuel sample is tested in a standard single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine. The ignition delay of the sample is compared to that of reference fuels with known cetane numbers.[24][25][26][27][28]

-

Freezing Point of Aviation Fuels (ASTM D2386): A sample of the jet fuel is cooled at a specified rate while being continuously stirred. The temperature at which the first hydrocarbon crystals appear is recorded as the freezing point.[29][30][31][32][33]

Lubricants

C11 branched alkanes can be used as base oils or additives in lubricant formulations, contributing to improved viscosity characteristics and thermal stability.[17][34][35]

Table 3: Performance Evaluation of C11 Branched Alkanes in Lubricants

| Performance Aspect | Key Performance Metric | Standard Test Method | Brief Description |

| Viscosity | Kinematic Viscosity | ASTM D445 | Measures the time for a volume of liquid to flow under gravity through a calibrated viscometer at a specific temperature.[1][19][20][26][30] |

| Viscosity Index | Viscosity Index (VI) | ASTM D2270 | An empirical, dimensionless number indicating the effect of temperature change on the kinematic viscosity of the oil.[7][28][33][36][37] |

| Wear Prevention | Wear Scar Diameter | ASTM D4172 | Evaluates the anti-wear properties of a lubricating fluid using a four-ball apparatus.[8][21][23][24][38] |

| Rust Prevention | Rusting Characteristics | ASTM D665 | Assesses the ability of an inhibited mineral oil to prevent rusting of ferrous parts in the presence of water.[3][5][6][31][39] |

4.2.1 Experimental Protocols for Lubricant Performance

-

Kinematic Viscosity (ASTM D445): A fixed volume of the lubricant is drawn into a calibrated capillary viscometer, which is then placed in a constant temperature bath. The time it takes for the liquid to flow between two marked points is measured and used to calculate the kinematic viscosity.[1][19][20][26][30]

-

Viscosity Index (ASTM D2270): The kinematic viscosity of the lubricant is measured at 40°C and 100°C. The viscosity index is then calculated from these values using a standard formula.[7][28][33][36][37]

-

Four-Ball Wear Test (ASTM D4172): A steel ball is rotated against three stationary steel balls under a specified load, speed, temperature, and time. The average diameter of the wear scars on the three stationary balls is measured.[8][21][23][24][38]

-

Rust-Preventing Characteristics (ASTM D665): A mixture of 300 mL of the test oil and 30 mL of distilled or synthetic seawater is stirred with a cylindrical steel test rod at 60°C for a specified time. The rod is then inspected for signs of rust.[3][5][6][31][39]

Solvents

C11 isoalkanes are used as specialty solvents in various industrial applications, including cleaning and coatings, due to their low toxicity and specific solvency power.[40][41][42][43]

Table 4: Performance Evaluation of C11 Branched Alkanes as Solvents

| Performance Aspect | Key Performance Metric | Standard Test Method | Brief Description |

| Solvency Power | Kauri-Butanol (Kb) Value | ASTM D1133 | Measures the relative solvent power of a hydrocarbon solvent. A higher Kb value indicates stronger solvency.[22][25][27][29][32] |

| Density | Density / Relative Density | ASTM D4052 | Determines the density or relative density of liquids using a digital density meter.[2][4][16][34][44] |

4.3.1 Experimental Protocols for Solvent Performance

-

Kauri-Butanol Value (ASTM D1133): The test solvent is titrated into a standard solution of kauri resin in n-butanol until a defined turbidity is reached. The volume of solvent required is used to calculate the Kb value.[22][25][27][29][32]

-

Density (ASTM D4052): A small volume of the liquid solvent is introduced into an oscillating U-tube. The change in the oscillation frequency caused by the mass of the sample is used to determine its density.[2][4][16][34][44]

Chemical Intermediates

While less common than their use in fuels and lubricants, C11 branched alkanes can serve as starting materials in various chemical syntheses. Their inert nature makes them suitable for reactions where a non-polar, high-boiling solvent or reaction medium is required. They can also be functionalized through processes like halogenation to produce more reactive intermediates.

Experimental Workflow for Characterization

A logical workflow is essential for the comprehensive characterization of C11 branched alkanes.

Caption: Experimental workflow for C11 branched alkane characterization.

Conclusion

C11 branched alkanes represent a valuable class of hydrocarbons with significant potential across multiple industrial sectors. Their tunable properties, achievable through controlled synthesis, allow for their tailored application in high-performance fuels, advanced lubricants, and specialized solvents. The standardized experimental protocols outlined in this guide provide a robust framework for the evaluation and quality control of these compounds, facilitating their continued development and integration into new and existing technologies. As the demand for high-performance and environmentally conscious chemical products grows, the importance of well-characterized and specifically synthesized branched alkanes is expected to increase.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. scribd.com [scribd.com]

- 4. ASTM D4052 - eralytics [eralytics.com]

- 5. Rust Preventing Characteristics Test - TestOilTestOil [testoil.com]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]

- 9. amherst.edu [amherst.edu]

- 10. jackwestin.com [jackwestin.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Khan Academy [khanacademy.org]

- 13. Selective hydrodeoxygenation of bio-oil derived products: ketones to olefins - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 17. longdom.org [longdom.org]

- 18. quora.com [quora.com]

- 19. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 20. store.astm.org [store.astm.org]

- 21. Wear Preventive Characteristics - Savant Labs [savantlab.com]

- 22. standards.iteh.ai [standards.iteh.ai]

- 23. standards.iteh.ai [standards.iteh.ai]

- 24. store.astm.org [store.astm.org]

- 25. Kauri-butanol value - Wikipedia [en.wikipedia.org]

- 26. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 27. file.yizimg.com [file.yizimg.com]